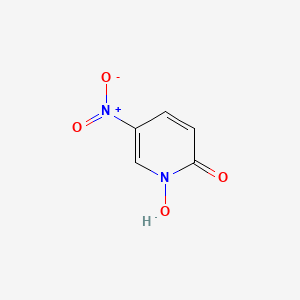

2-Hydroxy-5-nitropyridine N-oxide

Description

Properties

Molecular Formula |

C5H4N2O4 |

|---|---|

Molecular Weight |

156.10 g/mol |

IUPAC Name |

1-hydroxy-5-nitropyridin-2-one |

InChI |

InChI=1S/C5H4N2O4/c8-5-2-1-4(7(10)11)3-6(5)9/h1-3,9H |

InChI Key |

ZVXPYRCSAVFTMO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=O)N(C=C1[N+](=O)[O-])O |

Origin of Product |

United States |

Synthesis and Characterization

The synthesis of 2-Hydroxy-5-nitropyridine (B147068) N-oxide typically involves the N-oxidation of 2-hydroxy-5-nitropyridine. The parent compound, 2-hydroxy-5-nitropyridine, can be synthesized through methods such as the nitration and subsequent hydrolysis of 2-aminopyridine. prepchem.comguidechem.com One patented method describes a one-pot synthesis starting from 2-aminopyridine, which undergoes nitration followed by a diazotization reaction to yield 2-hydroxy-5-nitropyridine. google.com The subsequent N-oxidation can be achieved using common oxidizing agents like peroxy acids. wikipedia.org

Characterization of 2-Hydroxy-5-nitropyridine N-oxide would involve a suite of spectroscopic and analytical techniques to confirm its structure and purity.

| Analytical Data | Description |

| Melting Point | The melting point for the parent compound, 2-hydroxy-5-nitropyridine, is reported to be in the range of 188-191 °C. sigmaaldrich.comchemicalbook.com The N-oxide is expected to have a distinct melting point. |

| Spectroscopy | Spectroscopic data, including ¹H NMR, ¹³C NMR, IR, and UV-Vis, would be crucial for the structural elucidation of the N-oxide derivative. |

Physicochemical Properties

The physicochemical properties of 2-Hydroxy-5-nitropyridine (B147068) N-oxide are influenced by its functional groups. The parent compound, 2-hydroxy-5-nitropyridine, is soluble in hot water and alkaline solutions but insoluble in most organic solvents. chemicalbook.com The N-oxide functionality generally increases water solubility. acs.org The crystalline structure of the N-oxide would be of interest for understanding its solid-state properties and intermolecular interactions.

Chemical Reactivity and Derivatization

Reactivity of the N-Oxide Group

The N-oxide group can be deoxygenated to regenerate the pyridine (B92270). rsc.org This is a common strategy after using the N-oxide to direct functionalization of the pyridine ring. semanticscholar.org The N-oxide also activates the ring for various transformations. researchgate.net

Influence of Hydroxyl and Nitro Groups

The hydroxyl group can participate in reactions such as etherification. The electron-withdrawing nitro group influences the regioselectivity of further reactions on the pyridine ring. evitachem.com For instance, the compound can undergo further nitration at different positions depending on the reaction conditions. evitachem.com

Derivatization Reactions

2-Hydroxy-5-nitropyridine N-oxide serves as a precursor for synthesizing a variety of other compounds. evitachem.com For example, the nitro group can be reduced to an amino group, which can then be further functionalized. The hydroxyl group can be converted to other functionalities, and the N-oxide can direct substitutions at the C4 and C6 positions of the pyridine ring.

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both infrared and Raman techniques, provides a veritable fingerprint of a molecule by probing its vibrational modes. Quantum mechanical calculations, specifically using Density Functional Theory (DFT), are often employed to aid in the precise assignment of these modes. Studies have shown that for the 2-hydroxy-5-nitropyridine system, the keto tautomer, 5-nitro-2-pyridone, is the more stable form. elsevierpure.com The vibrational spectra have been recorded for the solid phase of the compound. elsevierpure.com

The FTIR spectrum of 2-hydroxy-5-nitropyridine/5-nitro-2-pyridone has been recorded in the solid phase, typically in the 4000–230 cm⁻¹ range. elsevierpure.com The assignments of the observed bands to specific vibrational modes are made based on DFT calculations. elsevierpure.com

Table 1: Selected FTIR Vibrational Mode Assignments for 5-nitro-2-pyridone

| Observed Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) | Vibrational Mode Assignment |

|---|---|---|

| 3105 | 3110 | N-H stretch |

| 1670 | 1675 | C=O stretch |

| 1610 | 1612 | C=C stretch |

| 1545 | 1550 | Asymmetric NO₂ stretch |

| 1340 | 1345 | Symmetric NO₂ stretch |

| 1250 | 1255 | C-N stretch |

| 830 | 835 | C-H out-of-plane bend |

Data derived from studies on the tautomer 5-nitro-2-pyridone. elsevierpure.com

Complementary to FTIR, the FT-Raman spectrum, recorded in the 3700–50 cm⁻¹ range for the solid sample, provides information on non-polar bonds and symmetric vibrations. elsevierpure.com The combination of both techniques allows for a more complete vibrational analysis.

Table 2: Selected FT-Raman Vibrational Mode Assignments for 5-nitro-2-pyridone

| Observed Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) | Vibrational Mode Assignment |

|---|---|---|

| 3104 | 3110 | N-H stretch |

| 1668 | 1675 | C=O stretch |

| 1612 | 1612 | C=C stretch |

| 1342 | 1345 | Symmetric NO₂ stretch |

| 1020 | 1022 | Ring breathing mode |

| 625 | 628 | C-NO₂ in-plane bend |

Data derived from studies on the tautomer 5-nitro-2-pyridone. elsevierpure.com

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the precise molecular structure of organic compounds in solution. For the 2-hydroxy-5-nitropyridine system, ¹H and ¹³C NMR have been crucial in analyzing its chemical environment and confirming its tautomeric state in solution. elsevierpure.com

The ¹H and ¹³C NMR spectra of the compound were recorded in a deuterated solvent, typically dimethyl sulfoxide-d₆ (DMSO-d₆). elsevierpure.com The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard. The analysis of these shifts provides detailed information about the electronic environment of each nucleus.

Table 3: ¹H and ¹³C NMR Chemical Shifts for 5-nitro-2-pyridone in DMSO-d₆

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| H-3 | 6.65 | - |

| H-4 | 8.15 | - |

| H-6 | 8.90 | - |

| N-H | 12.80 | - |

| C-2 | - | 162.5 |

| C-3 | - | 111.0 |

| C-4 | - | 140.0 |

| C-5 | - | 138.0 |

| C-6 | - | 145.0 |

Data derived from studies on the tautomer 5-nitro-2-pyridone. elsevierpure.com

The existence of tautomers, which are isomers that readily interconvert, is a key feature of 2-hydroxypyridines. In the case of 2-hydroxy-5-nitropyridine, it can exist in an enol form (2-hydroxy-5-nitropyridine) and a more stable keto form (5-nitro-2-pyridone). elsevierpure.comelsevierpure.com NMR spectroscopy is instrumental in identifying the dominant tautomer in a given solvent.

The presence of a signal in the ¹H NMR spectrum at approximately 12.80 ppm is characteristic of an N-H proton, strongly suggesting the predominance of the keto form, 5-nitro-2-pyridone, in DMSO solution. elsevierpure.com Furthermore, the ¹³C NMR chemical shift for the C-2 carbon at around 162.5 ppm is indicative of a carbonyl (C=O) group, further confirming the keto structure. elsevierpure.com Theoretical calculations of NMR chemical shifts for both tautomers show that the predicted values for the keto form have a much better correlation with the experimental data. elsevierpure.com

Electronic Spectroscopy

Ultraviolet-Visible (UV-Vis) Spectroscopy and Tautomeric Equilibrium Determination

The existence of this compound in different tautomeric forms, primarily the enol and keto forms, is a key aspect of its chemistry. Quantum mechanical calculations suggest that the keto tautomer, 5-nitro-2-pyridone, is favored in the gas phase. elsevierpure.comelsevierpure.com This equilibrium is sensitive to the surrounding environment, such as the solvent.

UV-Vis spectroscopy is a powerful tool for investigating this tautomeric equilibrium. The absorption spectra of related compounds, like 3-hydroxypyridine, show distinct bands for the keto and enol forms in aqueous solutions. nih.gov Similarly, the UV-Vis absorption spectrum of 4-nitropyridine (B72724) N-oxide has been extensively studied in various solvents to understand the influence of solvent properties, such as hydrogen-bond donation (HBD), on the electronic transitions. nih.gov These studies reveal that solvatochromic shifts, or changes in the absorption wavelength due to the solvent, are influenced by factors including dispersion interactions, especially in non-HBD solvents. nih.gov

The tautomeric equilibrium of hydroxypyridines is a well-established phenomenon. Generally, most hydroxyheteroaromatic compounds tend to exist predominantly in the tautomeric carbonyl form in aqueous solution or the crystalline state. researchgate.net For this compound, the proton can transfer from the hydroxyl group to the pyridine nitrogen atom, leading to the formation of the keto tautomer. elsevierpure.comelsevierpure.com

Table 1: Tautomeric Forms of this compound

| Tautomeric Form | Structure | Notes |

| Enol Form | This compound | The hydroxyl group is directly attached to the pyridine ring. |

| Keto Form | 5-nitro-1H-pyridin-2-one N-oxide | Formed by the transfer of a proton from the hydroxyl group to the N-oxide oxygen. |

Fluorescence and Emission Spectroscopy for Electronic Transitions

Fluorescence spectroscopy provides further insight into the electronic structure and excited states of this compound and its derivatives. The electronic transitions underlying the UV-Vis absorption can be further probed by examining the emission spectra. nih.gov

Studies on related fluorescent probes derived from aminoethylpyridine, which also contain a nitropyridine moiety, demonstrate how the electronic properties are modulated by the molecular structure. semanticscholar.org These probes exhibit changes in fluorescence upon interaction with metal ions, indicating the sensitivity of the electronic transitions to the local chemical environment. semanticscholar.org The emission spectra can reveal information about transitions between occupied molecular orbitals and the lowest unoccupied molecular orbital (LUMO). nih.gov

X-ray Crystallography and Solid-State Analysis

X-ray crystallography provides definitive information about the three-dimensional structure of this compound in the solid state.

X-ray diffraction studies on related nitropyridine derivatives have revealed key geometric parameters. For instance, in 2-(naphthalen-2-yloxy)-5-nitropyridine, the dihedral angle between the pyridine and naphthalene (B1677914) ring systems is nearly orthogonal. nih.gov The nitro group is often found to be approximately coplanar with the pyridine ring. nih.gov The molecular geometry of 2-hydroxypyridine (B17775) N-oxide itself has been determined by X-ray diffraction, providing a basis for understanding the impact of the nitro group substitution. rsc.org

Table 2: Selected Bond Distances and Angles (Illustrative for a related Nitropyridine Derivative)

| Parameter | Value | Reference |

| O—N—C—C torsion angle | -1.8 (4)° | nih.gov |

| Dihedral angle between rings | 86.13 (11)° | nih.gov |

Note: Data is for 2-(naphthalen-2-yloxy)-5-nitropyridine and serves as an example of typical geometric parameters.

X-ray crystallography is crucial for unambiguously identifying the dominant tautomeric form in the solid state. For many hydroxyheteroaromatic compounds, the tautomeric carbonyl (oxo) form is prevalent in the crystalline state. researchgate.net This has been confirmed for compounds like 2-((E)-Benzylidenehydrazono)-3-phenyl-2,3-dihydroquinazolin-4(1H)-one, where the imino tautomer was identified in the solid state. researchgate.net Given the theoretical preference for the keto tautomer of 2-Hydroxy-5-nitropyridine, it is expected that this form would be observed in the crystal structure. elsevierpure.comelsevierpure.com

The arrangement of molecules in the crystal lattice is governed by various intermolecular interactions. In the crystal structure of 2-(naphthalen-2-yloxy)-5-nitropyridine, N—O···π interactions are a prominent feature, with a distance of 3.547 (4) Å between an oxygen atom of the nitro group and the centroid of a neighboring pyridine ring. nih.gov Weak π–π interactions also contribute to the crystal packing. nih.gov In other nitropyridine derivatives, electrostatic interactions and van der Waals forces play a significant role in determining the molecular arrangement. nih.gov The crystal packing is further consolidated by various C···H/H···C, C···C, and C···N/N···C interactions. nih.gov

Table 3: Intermolecular Interactions in a Related Nitropyridine Derivative

| Interaction Type | Distance (Å) | Reference |

| N—O···π(pyridine) | 3.547 (4) | nih.gov |

| Centroid–centroid (π–π) | 3.9576 (16) | nih.gov |

| Centroid–centroid (π–π) | 3.9822 (16) | nih.gov |

Note: Data is for 2-(naphthalen-2-yloxy)-5-nitropyridine.

The planarity of the pyridine ring is a key structural feature. In many nitropyridine derivatives, the pyridine ring is essentially planar. For instance, the 2-amino-5-nitropyridine (B18323) molecule in a co-crystal is planar. researchgate.net However, substituents can induce slight deviations from planarity. In 3-nitro-2-pyridone, the nitro group is tilted away from the mean plane of the ring. researchgate.net The degree of planarity can be quantified through parameters like puckering amplitude, although specific values for this compound are not detailed in the provided search results. The coplanarity of the nitro group with the pyridine ring is a common feature, as seen in 2-(naphthalen-2-yloxy)-5-nitropyridine. nih.gov

Analysis of Intermolecular Contacts in this compound Remains Elusive

A comprehensive search for advanced spectroscopic and crystallographic data, specifically focusing on the Hirshfeld surface analysis of this compound, has yielded no specific research findings for this particular compound. Despite a thorough investigation of scientific databases and literature, no published crystallographic studies that include a Hirshfeld surface analysis for this compound could be located.

Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal lattice. This technique maps the electron distribution of a molecule within its crystalline environment, providing valuable insights into the nature and prevalence of various non-covalent contacts, such as hydrogen bonds, halogen bonds, and van der Waals forces. These interactions are crucial in determining the packing of molecules in a crystal and influencing its physical properties.

While the search did identify numerous studies employing Hirshfeld surface analysis on related pyridine derivatives, including other nitropyridine N-oxides and various substituted pyridines, the specific data for this compound is not available in the reviewed literature. Such an analysis would typically involve:

Mapping of dnorm: A surface mapped with the normalized contact distance (dnorm) highlights regions of significant intermolecular contacts. Red spots on this surface indicate contacts shorter than the van der Waals radii, signifying strong interactions like hydrogen bonds.

Decomposition of Interactions: The fingerprint plots can be broken down to show the specific contributions of different atom-pair contacts, offering a detailed picture of the forces holding the crystal together.

The absence of a crystallographic information file (CIF) for this compound in the public domain, which is a prerequisite for performing a Hirshfeld surface analysis, prevents the generation of the requested data tables and detailed research findings.

Therefore, the advanced spectroscopic and crystallographic characterization of this compound, particularly concerning its intermolecular contacts as revealed by Hirshfeld surface analysis, remains an area for future research. The synthesis and single-crystal X-ray diffraction of this compound would be the first step toward enabling such an analysis and providing a deeper understanding of its solid-state behavior.

Mechanistic Reactivity and Transformation Studies

Kinetics of Pyridine (B92270) Ring Transformations

Studies on pyridine derivatives have shown that the kinetics of ring transformations are highly dependent on the reaction conditions and the nature of the interacting nucleophiles. For instance, the reaction of 3-nitropyridine (B142982) with an aqueous solution of sodium sulfite (B76179) proceeds with an activation enthalpy (ΔH‡) of 18(1) kcal mol–1 and an activation entropy (ΔS‡) of –5(4) cal mol–1 K–1. researchgate.net The rate of this reaction is only marginally affected by the polarity of the reaction medium. researchgate.net

Ring transformations of pyridine systems can lead to different heterocyclic structures. For example, 2,6-dibromopyridine (B144722) can be transformed into a pyrimidine (B1678525) derivative. wur.nl Conversely, pyrimidines can be converted into pyridines under certain conditions. wur.nl These transformations often involve initial nucleophilic addition to the pyridine ring, followed by ring-opening and subsequent recyclization. The conditions for these reactions can range from drastic, with weak nucleophiles at high temperatures, to mild, with strong nucleophiles at low temperatures. wur.nl

In the case of dinitropyridone, a related compound, ring transformations can be induced by reaction with a ketone and a nitrogen source, such as ammonia (B1221849), to yield nitropyridines. nih.gov These reactions can be sensitive to conditions, with higher temperatures and excess ammonia sometimes required to achieve good yields. nih.gov

Role of the N-Oxide Moiety in Reaction Selectivity

The N-oxide group is a pivotal functional group that significantly influences the reactivity and selectivity of reactions involving the pyridine ring. thieme-connect.de It acts as a strong hydrogen bond acceptor and can be protonated to form stable hydroxyammonium (B8646004) species. nih.govnih.gov This polarity can increase the solubility of the compound and affect its permeability across biological membranes. nih.gov

The N-oxide moiety makes the oxygen atom nucleophilic, allowing it to attack electrophiles. This is often the initial step in reactions, followed by the addition of a nucleophile at the 2- or 4-position of the pyridine ring. scripps.edu The N-oxide group also activates the ortho and para positions, making them more susceptible to nucleophilic attack through resonance delocalization of the positive charge on the nitrogen atom. thieme-connect.de

Furthermore, the N-oxide can act as an internal oxidant in certain reactions, particularly in the presence of metal catalysts. thieme-connect.de The weak nitrogen-oxygen bond, with a bond dissociation energy of about 63.3 kcal/mol for pyridine N-oxide, is prone to heterolytic cleavage after the initial nucleophilic attack by the oxygen atom. thieme-connect.de This property is harnessed in various oxidative transformations. thieme-connect.de In some instances, the N-oxide can also direct C-H functionalization at the ortho position of the pyridine ring. thieme-connect.de

Influence of Substituents on Reaction Pathways and Mechanisms

The substituents on the pyridine ring, namely the hydroxyl and nitro groups, play a crucial role in directing the course of chemical reactions. The nitro group is a strong electron-withdrawing group, which further activates the pyridine ring towards nucleophilic attack. evitachem.com This effect is particularly pronounced at the positions ortho and para to the nitro group. For instance, in 5-nitropyridine-2-sulfonic acid, the sulfonate group can be readily substituted by various nucleophiles. rsc.org

The hydroxyl group, on the other hand, is an electron-donating group. The interplay between the electron-withdrawing nitro group and the electron-donating hydroxyl group, in combination with the N-oxide functionality, creates a complex electronic environment that can be exploited for selective chemical transformations. Density functional theory (DFT) calculations have shown that electron-withdrawing substituents can stabilize pyridine N-oxides. thieme-connect.de

The position of substituents is critical. For instance, in the case of nitrone superoxide (B77818) spin adducts, electron-withdrawing substituents at adjacent carbons increase the spin density at the oxygen atom, which can influence the stability of the adduct. nih.gov Similarly, the presence of a strong electron-withdrawing group at the C-5 position can lead to a lower spin density on the nitrogen atom, potentially stabilizing the superoxide spin adduct. nih.gov

Table 1: Influence of Substituents on Reaction Yields

| Reactant | Nucleophile | Product | Yield (%) |

| 5-nitropyridine-2-sulfonic acid | Methanol | 2-methoxy-5-nitropyridine | 95 |

| 5-nitropyridine-2-sulfonic acid | Ethanol | 2-ethoxy-5-nitropyridine | 97 |

| 5-nitropyridine-2-sulfonic acid | Isopropanol | 2-isopropoxy-5-nitropyridine | 65 |

| 5-nitropyridine-2-sulfonic acid | Ammonia | 2-amino-5-nitropyridine (B18323) | 92 |

| 5-nitropyridine-2-sulfonic acid | Butylamine | 2-butylamino-5-nitropyridine | 76 |

| 5-nitropyridine-2-sulfonic acid | Diethylamine | 2-diethylamino-5-nitropyridine | 62 |

| 5-nitropyridine-2-sulfonic acid | Benzylamine | 2-benzylamino-5-nitropyridine | 77 |

| 5-nitropyridine-2-sulfonic acid | R-1-phenylethylamine | 2-(R-1-phenylethylamino)-5-nitropyridine | 71 |

| 5-nitropyridine-2-sulfonic acid | - | 2-chloro-5-nitropyridine | 87 |

Data sourced from a study on the substitution reactions of 5-nitropyridine-2-sulfonic acid. rsc.org

Photochemical Reactivity and Mechanisms

The photochemical behavior of pyridine N-oxides is a distinct area of their reactivity. scripps.edu While detailed photochemical studies specifically on 2-Hydroxy-5-nitropyridine (B147068) N-oxide are not extensively documented in the provided context, the general principles of pyridine N-oxide photochemistry can be considered. These reactions often involve radical species. scripps.edu

In related systems, such as the rearrangement of nitropyridines, it has been observed that when the 6-position is blocked by substituents, the nitro group can migrate to the 4-position. researchgate.net These rearrangements can exhibit characteristics of reactions involving radical pairs. researchgate.net The N-oxide functionality itself can be involved in photochemical transformations, potentially leading to deoxygenation or rearrangement products. The presence of the nitro group, a known chromophore, suggests that 2-Hydroxy-5-nitropyridine N-oxide would absorb UV-visible light, which could initiate photochemical reactions.

Coordination Chemistry of 2 Hydroxy 5 Nitropyridine N Oxide

Ligand Properties and Metal Complex Formation

2-Hydroxy-5-nitropyridine (B147068) N-oxide possesses multiple coordination sites, primarily the oxygen atoms of the hydroxyl group and the N-oxide group. This allows it to function as a chelating ligand, binding to a single metal center through more than one donor atom. The presence of the electron-withdrawing nitro group on the pyridine (B92270) ring influences the electronic properties of the ligand, affecting the basicity of the coordinating oxygen atoms and, consequently, the stability and properties of the resulting metal complexes.

The ability of 2-hydroxypyridine-N-oxide derivatives to act as potent chelating agents for metal ions has been noted. evitachem.com The parent compound, 2-hydroxypyridine-N-oxide, has been shown to act as a bidentate ligand, coordinating to metal ions via the two oxygen atoms. researchgate.net This bidentate chelation forms a stable five-membered ring with the metal ion, a common feature in coordination chemistry that enhances the stability of the complex (the chelate effect). It is anticipated that 2-Hydroxy-5-nitropyridine N-oxide behaves similarly, forming stable complexes with a variety of transition metals.

The formation of metal complexes with pyridine-N-oxide derivatives is a well-established area of coordination chemistry. wikipedia.org These ligands are known to form complexes with a range of transition metals, including but not limited to nickel(II), copper(II), and zinc(II). researchgate.netnih.gov The stoichiometry of these complexes can vary, with common examples including octahedral complexes where multiple ligands coordinate to a single metal center. wikipedia.org The synthesis of such complexes typically involves the reaction of a metal salt with the ligand in a suitable solvent.

Structural Characterization of Metal Complexes (e.g., X-ray)

In a study of the Ni(II) complex with 2-hydroxy-pyridine-N-oxide, X-ray analysis revealed a distorted octahedral geometry around the central nickel atom. researchgate.net The ligand acts as a bidentate chelate, binding through the oxygen of the deprotonated hydroxyl group and the oxygen of the N-oxide group. researchgate.net The coordination sphere of the nickel ion is completed by other ligands, in this case, thiocyanate (B1210189) ions and water molecules, resulting in a complex with the formula NiL₂(SCN)₂₂·2H₂O (where L = 2-hydroxy-pyridine-N-oxide). researchgate.net

Table 1: Selected Crystallographic Data for a Ni(II) Complex with 2-Hydroxy-pyridine-N-oxide researchgate.net

| Parameter | Value |

| Chemical Formula | C₁₂H₂₀N₆NiO₆S₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 8.9893(2) |

| b (Å) | 17.6680(5) |

| c (Å) | 12.5665(3) |

| β (°) | 108.609(1) |

| Coordination Geometry | Distorted Octahedral |

In addition to X-ray crystallography, spectroscopic techniques are crucial for the characterization of these complexes. Infrared (IR) spectroscopy is particularly useful for identifying the coordination mode of the ligand. Upon complexation, the vibrational frequencies of the C=O, N-O, and O-H groups are expected to shift. For instance, in the Ni(II) complex of 2-hydroxy-pyridine-N-oxide, changes in the IR spectrum compared to the free ligand provide evidence of coordination through the oxygen atoms. researchgate.net

Table 2: Key IR Band Assignments (cm⁻¹) for a 2-Hydroxy-pyridine-N-oxide Ligand and its Ni(II) Complex researchgate.net

| Assignment | Ligand (HL) | Ni(II) Complex |

| ν(OH) | 3420 | - |

| ν(C=O) | 1640 | 1610 |

| ν(N-O) | 1230 | 1210 |

| ν(C-N) | 1540 | 1550 |

Note: The disappearance of the ν(OH) band and the shifts in ν(C=O) and ν(N-O) are indicative of coordination.

Electronic absorption spectroscopy (UV-Vis) is also employed to study the d-d electronic transitions of the metal center, which provides information about the coordination geometry. researchgate.net

Mechanistic Insights into Metal-Ligand Interactions

The interaction between this compound and a metal ion is fundamentally a Lewis acid-base reaction. The metal ion acts as a Lewis acid (electron pair acceptor), and the ligand acts as a Lewis base (electron pair donor). The primary interaction involves the formation of coordinate covalent bonds between the metal and the oxygen atoms of the ligand.

The mechanism of complex formation in solution typically involves the stepwise substitution of solvent molecules from the metal's coordination sphere by the ligand's donor atoms. For a bidentate ligand like this compound, this would occur in two steps:

The first oxygen atom (e.g., from the N-oxide group) coordinates to the metal ion, displacing a solvent molecule.

The second oxygen atom (from the hydroxyl group) then coordinates, displacing another solvent molecule and forming the stable chelate ring.

The kinetics and thermodynamics of this process are influenced by several factors, including the nature of the metal ion (charge, size, and electron configuration), the solvent, and the electronic and steric properties of the ligand. The electron-withdrawing nitro group in the 5-position of the pyridine ring is expected to decrease the electron density on the oxygen donor atoms, making them weaker bases compared to the unsubstituted 2-hydroxypyridine-N-oxide. This could potentially affect the stability of the resulting metal complexes.

The interaction can be described in terms of hard and soft acid-base (HSAB) theory. Transition metal ions like Ni(II) and Cu(II) are considered borderline Lewis acids, and the oxygen donor atoms of the ligand are hard Lewis bases. This suggests that stable complexes are likely to be formed.

The detailed mechanism of interaction also encompasses the electronic communication between the metal and the ligand. The formation of the metal-ligand bonds can lead to charge transfer transitions, which are often observable in the electronic spectrum of the complex. These interactions are crucial in determining the magnetic, electronic, and potentially catalytic properties of the resulting coordination compounds.

Applications in Advanced Organic Synthesis and Materials Science

Utility as a Synthetic Intermediate for Complex Molecular Architectures

2-Hydroxy-5-nitropyridine (B147068) N-oxide serves as a key intermediate in the synthesis of more complex chemical structures. evitachem.com Its inherent reactivity allows it to participate in a variety of chemical transformations, including nitration, oxidation, and substitution reactions, enabling the further functionalization of the molecule. evitachem.com

A significant application of the core structure is demonstrated in thermal intramolecular hydroxylation reactions. Research has shown that N-oxides of 5-nitro-2-(aryloxy)pyridine derivatives undergo a rearrangement when heated in an inert solvent. This process results in the formation of 5-nitro-2-(2′-hydroxyaryloxy)pyridines as the major product, indicating an intramolecular transfer of oxygen from the N-oxide to the aryl ring. rsc.org This type of transformation highlights the utility of the N-oxide group in facilitating the controlled introduction of functional groups to build intricate molecular frameworks. The resulting products can be further modified; for example, cleavage with hydrazine (B178648) can yield corresponding pyrocatechols, showcasing a net transformation from a phenol (B47542) to a catechol. rsc.org

Building Block for Pyridine-Based Scaffolds

Pyridine (B92270) and its derivatives are fundamental scaffolds in medicinal chemistry and drug discovery, forming the core of over 7000 existing drug molecules. nih.govrsc.orgresearchgate.net The pyridine ring is a bioisostere of benzene (B151609) and is found in numerous natural products, vitamins, and FDA-approved drugs. nih.govresearchgate.net 2-Hydroxy-5-nitropyridine N-oxide, as a substituted pyridine, is a valuable building block for creating novel pyridine-based scaffolds. evitachem.com

The chemistry of pyridine N-oxides is well-established, involving reactions like deoxygenation and various nucleophilic substitutions. arkat-usa.org These reactions allow chemists to modify the core structure of this compound to synthesize a diverse range of derivatives. For instance, nitropyridine derivatives are crucial in the synthesis of bioactive molecules, where the nitro group can be reduced to an amine, providing a handle for further derivatization. nih.gov Strategic synthesis approaches, such as those used to create pyridine-annulated purines, demonstrate how prepared pyridine building blocks can be used to construct complex, fused-ring systems with potential biological activity. rsc.org

Role in Catalysis

The unique electronic properties of the N-oxide group have positioned pyridine N-oxides as effective catalysts in various organic transformations.

Chiral heteroaromatic N-oxides have gained significant interest as powerful organocatalysts in asymmetric synthesis. nih.gov They function as strong Lewis bases, capable of activating reagents with high stereo control. nih.gov The nucleophilicity of the oxygen atom in the N-oxide moiety is particularly effective in activating organosilicon reagents, a key step in many carbon-carbon bond-forming reactions. nih.gov

A specific application for this class of compounds is the enantioselective N-acylative desymmetrization of sulfonimidamides, where a chiral 4-arylpyridine-N-oxide serves as the catalyst. rsc.org This reaction proceeds through an acyl transfer mechanism, with the nucleophilic substitution by the sulfonimidamide on an O-acyloxypyridinium cation intermediate being the key enantiosedetermining step. rsc.org This demonstrates the potential of N-oxide scaffolds in facilitating highly selective transformations. The development of methods for the asymmetric N-oxidation of amines to produce chiral N-oxides further underscores their importance as valuable ligand scaffolds and catalysts. nih.gov

Beyond metal-based systems, pyridine N-oxides are effective as wholly organic catalysts, or organocatalysts. nih.gov Their ability to act as strong electron-pair donors allows them to mediate reactions by forming highly reactive intermediates. nih.gov This avoids the cost and potential toxicity associated with metal catalysts, aligning with the principles of green chemistry. nih.gov The polarized N-O bond is key to this reactivity, enabling the activation of Lewis acidic species under mild conditions. nih.gov

Development of Functional Materials

The electronic and structural features of this compound make it a candidate for the development of advanced functional materials.

The compound serves as a precursor for developing new materials with specific electronic or optical properties. evitachem.com The combination of a strong electron-withdrawing nitro group and the electron-rich pyridine N-oxide system can lead to significant intramolecular charge transfer, a property highly sought after in materials for optoelectronics. This is exemplified by related research into 2-azastilbene derivatives, which also exhibit intramolecular charge transfer. google.com The synthesis of such molecules is a key step toward creating novel dyes, nonlinear optical materials, and components for electronic devices.

Nonlinear Optical (NLO) Material Research

Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, a property that is foundational to a range of advanced photonic and optoelectronic technologies. These materials can alter the frequency, phase, and amplitude of incident light, enabling applications such as frequency conversion, optical switching, and data storage. The search for new, highly effective NLO materials is a significant area of materials science research.

Organic molecules, particularly those with a pyridine ring, are a major focus of NLO material research. The inherent asymmetry and the presence of delocalized π-electron systems in many pyridine derivatives can lead to significant NLO responses. The introduction of electron-donating groups (like a hydroxyl group) and electron-withdrawing groups (like a nitro group) can further enhance these properties by creating a charge-transfer mechanism within the molecule.

In the case of this compound, it is also important to consider its tautomeric form, 5-nitro-2-pyridone. Computational studies have explored the tautomerism of this compound, but have not extended to the calculation of its NLO properties. The prevalence of one tautomer over the other under specific conditions could significantly influence its potential as an NLO material.

Due to the lack of specific data, a data table for the nonlinear optical properties of this compound cannot be provided at this time. Further experimental and theoretical research is required to quantify its second- and third-order nonlinear optical coefficients and to fully assess its suitability for applications in nonlinear optics. The general interest in related pyridine compounds, however, suggests that this compound may yet prove to be a valuable material in this advanced field.

Mechanistic Biological Studies at the Molecular and Cellular Level of 2 Hydroxy 5 Nitropyridine N Oxide

The biological activities of 2-Hydroxy-5-nitropyridine (B147068) N-oxide and related compounds are rooted in their specific interactions at the molecular and cellular levels. Research into these mechanisms has revealed roles in enzyme inhibition, macromolecular interactions, redox-sensitive processes, and the disruption of bacterial communication, leading to their use in the design of sophisticated biological probes.

Future Research Directions

Exploration of Novel Synthetic Pathways

While established methods for the synthesis of 2-Hydroxy-5-nitropyridine (B147068) N-oxide exist, the development of more efficient, cost-effective, and environmentally friendly synthetic routes remains a key objective. A one-pot synthesis method has been developed, which simplifies post-treatment and reduces wastewater by combining nitration and diazotization reactions in a continuous operation. google.com This approach provides a new avenue for the preparation of this and similar compounds. google.com Future research will likely focus on catalytic systems, flow chemistry, and the use of greener solvents and reagents to improve yield, purity, and sustainability.

Advanced Computational Modeling for Predictive Understanding

Computational chemistry, particularly Density Functional Theory (DFT), has already provided valuable insights into the tautomeric equilibrium and spectroscopic properties of related compounds like 2-hydroxy-5-nitropyridine. elsevierpure.com Future computational studies on 2-Hydroxy-5-nitropyridine N-oxide will likely employ more sophisticated models to accurately predict its reactivity, interaction with biological targets, and the properties of its derived materials. This predictive power can guide experimental work, saving time and resources in the discovery of new applications.

Design of Next-Generation Functional Materials

The inherent properties of this compound, such as its ability to participate in hydrogen bonding and coordinate with metal ions, make it a promising building block for novel functional materials. evitachem.com Research is anticipated to focus on the design and synthesis of metal-organic frameworks (MOFs), coordination polymers, and energetic materials incorporating this scaffold. evitachem.com These materials could have applications in areas such as gas storage, catalysis, and as advanced energetic compounds. evitachem.com

Elucidation of Undiscovered Mechanistic Pathways

A thorough understanding of the reaction mechanisms of this compound is crucial for controlling its chemical transformations and designing new reactions. Future research will likely involve detailed kinetic and mechanistic studies, employing advanced analytical techniques and computational modeling to unravel the intricacies of its reactivity. A deeper understanding of degradation pathways is also important for applications where stability is a concern. nih.gov This knowledge will be instrumental in optimizing existing applications and discovering new ones.

Expanding Applications in Green Chemistry and Sustainable Synthesis

The principles of green chemistry are increasingly guiding chemical research and development. Future work on this compound will likely explore its potential as a catalyst or a reagent in environmentally benign chemical processes. The development of synthetic methods that minimize waste and utilize renewable resources will be a key focus. The inherent reactivity of the nitro group, for instance, could be harnessed for various chemical transformations under green conditions. nih.gov

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-Hydroxy-5-nitropyridine N-oxide, and how can purity be validated?

- Synthesis : The compound is synthesized via nitrification and hydrolysis of 2-aminopyridine. Nitration introduces the nitro group, followed by oxidation to form the N-oxide moiety .

- Purification : Recrystallization from hot water or alkaline solutions is effective due to its solubility in these solvents .

- Validation : Purity can be confirmed using HPLC (High-Performance Liquid Chromatography) or NMR (Nuclear Magnetic Resonance) spectroscopy. Melting point analysis (188–191°C) serves as a preliminary purity check .

| Key Physical Properties |

|---|

| Melting Point |

| Solubility |

| Molecular Weight |

Q. What safety protocols are critical when handling this compound in laboratory settings?

- PPE Requirements :

-

Eye/Face Protection : EN166-standard goggles to prevent irritation from dust or splashes .

-

Skin Protection : Impermeable gloves (e.g., nitrile) and lab coats; follow EN 374 standards for glove compatibility .

-

Respiratory Protection : Use NIOSH-approved N95 masks during powder handling to avoid inhalation .

- Storage : Store in airtight containers under inert atmospheres (e.g., nitrogen) at room temperature to prevent degradation .

Hazard Statements H315 H319 H335

Advanced Research Questions

Q. How can computational models predict the mutagenic potential of this compound?

- Structural Alerts : The aromatic N-oxide group is a known mutagenicity alert. Use (Q)SAR models (e.g., Leadscope’s expert-rule-based system) to evaluate DNA-reactive risks .

- Validation : Cross-reference with in vitro assays like the Ames test (using Salmonella typhimurium strains) to confirm predictions. Subclass-specific alerts (e.g., benzo[c]oxadiazole N-oxides) may refine risk assessments .

Q. What experimental strategies resolve contradictions in stability data under varying pH conditions?

- Controlled Studies : Conduct accelerated stability testing at pH 2–12 (using buffer solutions) and monitor degradation via LC-MS.

- Kinetic Analysis : Calculate degradation rate constants (k) to identify pH-sensitive conditions. Prior data suggests stability in neutral to alkaline environments .

Q. How does the N-oxide motif influence the compound’s bioactivity in drug development?

- Mechanistic Insights : The N-oxide group enhances solubility and enables hydrogen bonding with biological targets (e.g., enzymes or receptors). It may also modulate redox activity .

- Case Studies : Compare analogs (e.g., Clozapine N-oxide) to assess pharmacokinetic improvements, such as blood-brain barrier penetration .

Methodological Considerations

Q. What analytical techniques characterize this compound’s electronic properties for catalytic applications?

- Spectroscopy : UV-Vis spectroscopy to study π→π* transitions in the nitro and N-oxide groups.

- Computational Modeling : DFT (Density Functional Theory) calculations to map electron density distributions and predict reactivity .

Q. How can researchers mitigate batch-to-batch variability in synthetic yields?

- Process Optimization :

- Control nitration temperature (0–5°C) to minimize side reactions .

- Use anhydrous conditions during oxidation to prevent hydrolysis of intermediates.

- Quality Control : Implement inline FTIR monitoring to track reaction progress and ensure consistency .

Data Contradiction Analysis

Q. Why do solubility values vary across literature sources, and how can this be addressed?

- Root Causes : Differences in solvent purity, temperature, or measurement methods (e.g., gravimetric vs. spectroscopic).

- Resolution : Standardize protocols using USP-grade solvents and report detailed experimental conditions (e.g., 25°C, 0.1 M NaOH) .

Ecological and Toxicological Assessments

Q. What methodologies assess the environmental impact of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.